molecular formula C10H11BrN4O2 B12357115 8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione

8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione

Cat. No.: B12357115
M. Wt: 299.12 g/mol
InChI Key: FURVZPHFJNJTJY-UHFFFAOYSA-N
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Description

8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione is a purine derivative known for its significant role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione typically involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone. The reaction is heated to 40°C and stirred for 4 hours . After cooling to room temperature, the product is filtered and washed with methanol to obtain the desired compound as a pale yellow solid .

Industrial Production Methods

Industrial production methods for this compound often involve microwave-assisted Buchwald-Hartwig coupling reactions. This method is efficient and allows for the synthesis of various substituted purine derivatives under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like potassium carbonate and various alkyl halides.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: Another DPP4 inhibitor with a similar structure but different substituents.

    Saxagliptin: A DPP4 inhibitor with a different core structure but similar pharmacological effects.

    Sitagliptin: Another DPP4 inhibitor with a different substitution pattern.

Uniqueness

8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern, which provides distinct binding properties and pharmacological effects compared to other DPP4 inhibitors .

Properties

Molecular Formula

C10H11BrN4O2

Molecular Weight

299.12 g/mol

IUPAC Name

8-bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C10H11BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h6-7H,5H2,1-2H3,(H,13,16,17)

InChI Key

FURVZPHFJNJTJY-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C2C(N=C1Br)N(C(=O)NC2=O)C

Origin of Product

United States

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